ALDH3A1 Inhibitory Potency Comparison
2-Chloro-6-(2-methyl-1H-imidazol-1-yl)benzaldehyde inhibits human aldehyde dehydrogenase 3A1 (ALDH3A1) with an IC₅₀ of 900 nM (0.9 μM) as measured in a spectrophotometric assay using benzaldehyde as the substrate following 1-minute preincubation at pH 7.5 [1]. In comparison, the optimized benzimidazole-based ALDH3A1 inhibitor CB7 (1-[(4-fluorophenyl)sulfonyl]-2-methyl-1H-benzimidazole) achieves submicromolar potency with an IC₅₀ of 200 nM (0.2 μM) [2], representing approximately 4.5-fold greater potency than the target compound. Conversely, a related benzimidazole analogue (BDBM50447073, CHEMBL3118331) demonstrates weaker ALDH3A1 inhibition with an IC₅₀ of 1500 nM (1.5 μM) [3].
| Evidence Dimension | ALDH3A1 enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 900 nM |
| Comparator Or Baseline | CB7 (1-[(4-fluorophenyl)sulfonyl]-2-methyl-1H-benzimidazole): 200 nM; BDBM50447073 (benzimidazole analogue): 1500 nM |
| Quantified Difference | Target compound is 4.5-fold less potent than CB7; 1.7-fold more potent than BDBM50447073 |
| Conditions | Human ALDH3A1; benzaldehyde oxidation substrate; 1 min preincubation; spectrophotometric analysis; pH 7.5 |
Why This Matters
This IC₅₀ value establishes the compound's position within the ALDH3A1 inhibitor potency landscape, enabling informed selection between this simpler imidazolyl benzaldehyde scaffold and more potent but structurally complex benzimidazole-based alternatives depending on the required potency threshold for a given screening campaign.
- [1] BindingDB. BDBM50447059 (CHEMBL3112689). IC₅₀ = 900 nM for human ALDH3A1 inhibition. Entry ID 50043840. View Source
- [2] Parajuli B, Fishel ML, Hurley TD. Selective ALDH3A1 inhibition by benzimidazole analogues increase mafosfamide sensitivity in cancer cells. J Med Chem. 2014;57(2):449-461. CB7 IC₅₀ = 0.2 μM. View Source
- [3] BindingDB. BDBM50447073 (CHEMBL3118331). IC₅₀ = 1500 nM for human ALDH3A1 inhibition. View Source
